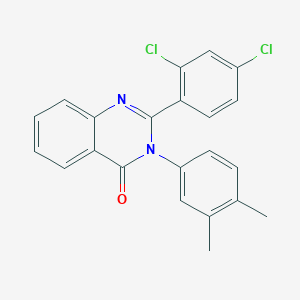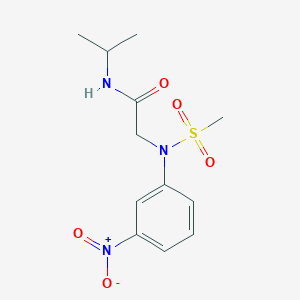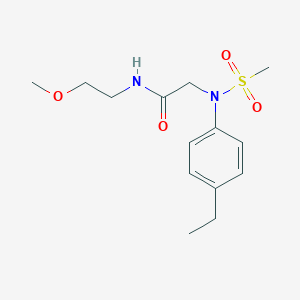
2-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)-4(3H)-quinazolinone
Descripción general
Descripción
The quinazolinone derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Among them, the specific compound , due to its unique structural features, has been the subject of various synthetic and analytical studies.
Synthesis Analysis
A variety of synthetic approaches have been explored for quinazolinone derivatives, including lithiation reactions and cyclization techniques. For instance, the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone has enabled the synthesis of various 2-substituted derivatives through reactions with different electrophiles, demonstrating the versatility of lithiation in modifying the quinazolinone scaffold (Smith et al., 1996). Moreover, cyclization of 1-(2-alkynylphenyl)ureas has been shown as an efficient method for synthesizing 4-alkyl-2(1H)-quinazolinones, indicating the synthetic accessibility of variously substituted quinazolinones (Wang et al., 2009).
Molecular Structure Analysis
Detailed molecular structure analyses, such as DFT and TD-DFT/PCM calculations, have been conducted to elucidate the spectroscopic characteristics and electronic properties of quinazolinone derivatives. These studies provide insights into the molecular geometry, electronic transitions, and reactivity descriptors, essential for understanding the compound's chemical behavior (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including N-alkylation and S-alkylation, which allow for the introduction of diverse functional groups. The reactivity of quinazolinone derivatives towards nucleophiles and electrophiles plays a crucial role in their chemical modification and the development of novel compounds with potential biological activities (Burbulienė et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the compound's molecular arrangement and substituents. Studies on polymorph-dependent solid-state fluorescence demonstrate how the molecular conformation affects the optical properties, highlighting the importance of structural analysis in material science applications (Anthony, 2012).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including their reactivity, stability, and interactions with metal ions, have been extensively studied. For instance, the selective detection of Zn(2+) and Cd(2+) ions by 2-(2-hydroxyphenyl)-4(3H)-quinazolinone highlights the compound's potential as a sensor material. Such properties are crucial for developing new applications in environmental monitoring and analytical chemistry (Anthony, 2012).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O/c1-13-7-9-16(11-14(13)2)26-21(17-10-8-15(23)12-19(17)24)25-20-6-4-3-5-18(20)22(26)27/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSCJFKBGGLBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4022271.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4022290.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-3-phenylpropanamide](/img/structure/B4022297.png)
![1-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]azepane](/img/structure/B4022304.png)
![4-chloro-N-(3-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4022314.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4022320.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4022321.png)
![7,7-dimethyl-N-(2-methyl-5-nitrophenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4022349.png)
![4,4'-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4022353.png)
![1-allyl-2-imino-10-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4022361.png)
![N-(2-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B4022372.png)
